Isopropyl isostearate
Description
Structure
2D Structure
Properties
IUPAC Name |
propan-2-yl 16-methylheptadecanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H42O2/c1-19(2)17-15-13-11-9-7-5-6-8-10-12-14-16-18-21(22)23-20(3)4/h19-20H,5-18H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEOZOXKVMDBOSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCCCCCCCCCC(=O)OC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H42O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101015768 | |
| Record name | Isopropyl 16-methylheptadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101015768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31478-84-9, 68171-33-5 | |
| Record name | 1-Methylethyl 16-methylheptadecanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31478-84-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isopropyl 16-methylheptadecanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031478849 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isopropyl isostearate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068171335 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isooctadecanoic acid, 1-methylethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Isopropyl 16-methylheptadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101015768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isopropyl isodecanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.730 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Isopropyl 16-methylheptadecanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.031 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOPROPYL ISOSTEARATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C67IXB9Y7T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Reaction Engineering for Isopropyl Isostearate
Traditional Esterification Pathways for Branched-Chain Fatty Acid Esters
The conventional synthesis of isopropyl isostearate is primarily achieved through the esterification of isostearic acid with isopropanol (B130326). This method is a specific application of the broader class of Fischer-Speier esterification reactions, a cornerstone of industrial organic synthesis.
Acid-Catalyzed Esterification Principles
The fundamental principle of this synthesis is the acid-catalyzed reaction between a carboxylic acid (isostearic acid) and an alcohol (isopropanol). The reaction is a reversible equilibrium process, where a catalyst is essential to achieve a reasonable reaction rate. The mechanism involves several key steps:
Protonation: The catalyst, typically a strong acid, protonates the carbonyl oxygen of the isostearic acid, increasing its electrophilicity.
Nucleophilic Attack: The isopropanol, acting as a nucleophile, attacks the protonated carbonyl carbon.
Tetrahedral Intermediate Formation: This attack results in the formation of a tetrahedral intermediate.
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.
Water Elimination: The protonated hydroxyl group leaves as water, a stable molecule, which helps to drive the reaction forward.
Deprotonation: The final step is the deprotonation of the carbonyl group to regenerate the acid catalyst and yield the final product, this compound.
Because the reaction is reversible, the removal of water as it is formed is a critical strategy to shift the equilibrium towards the product side and maximize the yield.
Role of Catalyst Systems in this compound Formation
Homogeneous catalysts are soluble in the reaction medium, providing excellent contact with the reactants. Common examples include strong mineral acids and organic sulfonic acids.
Sulfuric Acid (H₂SO₄): A widely used, low-cost, and effective catalyst for esterification.
p-Toluenesulfonic Acid (p-TSA): An organic solid acid that is often easier to handle than sulfuric acid and can lead to higher conversions under specific conditions. One study on the synthesis of isopropyl palmitate, a similar fatty acid ester, reported achieving 92% conversion using p-TSA as the catalyst. researchgate.net
While effective, homogeneous catalysts present challenges in separation from the product mixture, often requiring neutralization and washing steps that can generate significant wastewater and complicate the purification process. nih.govrasayanjournal.co.in
Heterogeneous catalysts exist in a different phase from the reactants, typically as a solid in a liquid reaction mixture. This offers significant advantages, including ease of separation (by simple filtration), potential for regeneration and reuse, and often milder reaction conditions. rasayanjournal.co.in
Solid Acids: Ion-exchange resins like Amberlyst-46 have been effectively used in the synthesis of isopropyl esters. rasayanjournal.co.in These catalysts possess acidic functional groups on a solid polymer backbone.
Zeolites: These are microporous crystalline aluminosilicates with well-defined pore structures and strong acidic sites. mdpi.com Zeolites like H-Y and ZSM-5 are effective catalysts for esterification reactions, offering shape selectivity and high thermal stability. mdpi.com Their balance of hydrophobicity and pore size are critical properties for achieving high conversion rates. mdpi.com Research has shown that Beta zeolites can be excellent catalysts in related reactions, such as the conversion of lactic acid to lactide. nih.gov
Reaction Parameter Optimization in Chemical Synthesis
To maximize the yield of this compound and the economic viability of the process, several key reaction parameters must be carefully optimized. These parameters are often interdependent, and methodologies like Response Surface Methodology (RSM) are employed to identify the optimal conditions. researchgate.netresearchgate.net
Molar Ratio of Reactants: Esterification is an equilibrium-limited reaction. Using an excess of one reactant, typically the alcohol (isopropanol) due to its lower cost and easier removal, shifts the equilibrium toward the formation of the ester. rasayanjournal.co.inekb.eg However, a very large excess of alcohol can sometimes reduce the collision frequency between the fatty acid and the catalyst, potentially decreasing the reaction rate. nih.gov
Catalyst Concentration: Increasing the catalyst concentration generally increases the reaction rate. However, there is an optimal concentration beyond which the yield may not significantly improve or could even decrease. rasayanjournal.co.in For instance, in the synthesis of isopropyl palmitate, the maximum yield was observed at a catalyst weight of 18 wt.%, with further increases reducing the yield. rasayanjournal.co.in
Temperature: Higher temperatures typically accelerate the reaction rate. However, excessively high temperatures can lead to side reactions, product degradation, or issues with catalyst stability. The optimal temperature is a balance between achieving a fast reaction rate and maintaining product quality. Studies on similar esterifications often identify optimal temperatures in the range of 55-82°C. researchgate.netinpressco.com
Reaction Time: The reaction is allowed to proceed until it reaches equilibrium or the desired conversion is achieved. Optimization aims to find the shortest possible time to maximize throughput without sacrificing yield.
The following tables, based on data from studies on similar fatty acid ester syntheses, illustrate the impact of these parameters.
Effect of Molar Ratio on Ester Conversion
| Fatty Acid : Isopropanol Molar Ratio | Resulting Conversion (%) | Reference Compound |
|---|---|---|
| 1:1 | ~65 | Isopropyl Palmitate |
| 1:2 | ~75 | Isopropyl Palmitate |
| 1:3 | ~83 | Isopropyl Myristate |
| 1:5 | ~80 | Isopropyl Palmitate |
Data synthesized from studies on microwave-assisted synthesis of isopropyl esters, demonstrating that an excess of alcohol generally increases conversion, but an optimal ratio exists. rasayanjournal.co.in
Optimization of Various Reaction Parameters
| Parameter | Studied Range | Optimal Value for Max Yield | Reference Process |
|---|---|---|---|
| Temperature (°C) | 50 - 60 | 55 | Biodiesel Production ijcce.ac.ir |
| Catalyst Conc. (wt %) | 0.5 - 1.5 | 1.5 | Biodiesel Production inpressco.com |
| Methanol:Oil Ratio | 6:1 - 10:1 | 6:1 | Biodiesel Production inpressco.comijcce.ac.ir |
| Reaction Time (min) | 40 - 90 | 60 | Biodiesel Production inpressco.comijcce.ac.ir |
Table illustrating optimal conditions found for alkali-catalyzed transesterification, a related ester synthesis process. The principles of optimizing interdependent variables are directly applicable. inpressco.comijcce.ac.ir
Advanced and Sustainable Synthetic Routes
In response to the growing demand for greener and more efficient chemical processes, advanced synthetic routes for esters like this compound are being developed. These methods aim to reduce energy consumption, minimize waste, and use less hazardous materials.
Enzymatic Catalysis: Lipases are enzymes that can effectively catalyze esterification reactions under mild conditions (lower temperatures and neutral pH). This approach avoids the harsh acids and high temperatures of traditional methods, leading to higher product purity and fewer side reactions. ekb.eg Novozym 435, an immobilized lipase (B570770), is frequently used for this purpose. mdpi.com The main challenge is the higher cost of enzymatic catalysts, though immobilization allows for their recovery and reuse.
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. researchgate.netresearchgate.net Unlike conventional heating, microwave energy couples directly with the polar molecules in the reaction mixture, leading to rapid and uniform heating. nih.gov This can dramatically reduce reaction times, often from hours to minutes, and increase product yields. nih.govrasayanjournal.co.in One study on microwave-assisted enzymatic production of isopropyl palmitate achieved a 94.5% conversion in just one minute. nih.gov This method represents a significant advancement in process intensification and energy efficiency. nih.gov
Biocatalytic Esterification: Enzyme-Mediated Synthesis
Biocatalysis, particularly the use of enzymes in organic synthesis, has become a cornerstone for the green production of cosmetic esters like this compound. cosmeticsandtoiletries.commdpi.com Enzymes operate under mild conditions, exhibit high selectivity, and are biodegradable, making them an attractive alternative to conventional chemical catalysts. nih.govnih.gov The enzymatic route for ester synthesis is classified under "Green Chemistry" as it adheres to many of its core principles, such as reducing energy consumption and preventing waste. nih.gov
Lipases (triacylglycerol hydrolases, EC 3.1.1.3) are the most widely used enzymes for the synthesis of esters. nih.gov While their natural function is to hydrolyze fats, in non-aqueous or low-water environments, the reaction equilibrium shifts to favor synthesis (esterification). mdpi.commdpi.com This versatility allows for their application in producing a wide range of specialty esters. researchgate.net
Several commercial and lab-sourced lipases have demonstrated high efficacy in catalyzing the esterification of fatty acids with isopropanol. Immobilized lipases, such as Novozym® 435 (lipase B from Candida antarctica immobilized on an acrylic resin), are particularly favored in industrial applications. ijoer.comekb.egresearchgate.net Immobilization enhances enzyme stability, simplifies separation from the reaction product, and allows for catalyst reuse over multiple cycles, which is crucial for economic viability. researchgate.netrsc.org Other lipases, sourced from microorganisms like Rhizopus oryzae and Bacillus cereus, have also been successfully used for producing isopropyl esters. mdpi.comnih.gov
The general reaction mechanism involves the nucleophilic attack of the alcohol (isopropanol) on the carbonyl carbon of the carboxylic acid (isostearic acid), facilitated by the lipase's active site, leading to the formation of the ester and water as a byproduct. mdpi.com
The efficiency and yield of lipase-catalyzed esterification are highly dependent on several key reaction parameters. Optimization of these conditions is critical to maximize conversion and process efficiency. mdpi.comnih.gov The primary factors influencing the synthesis include temperature, enzyme loading, and the molar ratio of the reactants (isostearic acid and isopropanol).
Temperature: Enzyme activity is temperature-dependent, typically showing an optimal range before thermal denaturation occurs. For the synthesis of isopropyl stearate (B1226849), a maximum conversion of 93.89% was achieved at 70°C. tandfonline.com In another study on isopropyl myristate, the optimal temperature was found to be lower, at 36.1°C. mdpi.com Temperatures above 60-65°C can sometimes lead to a marked reduction in ester formation due to enzyme deactivation. nih.govnih.gov
Enzyme Loading: The concentration of the lipase directly impacts the reaction rate. Higher enzyme loading generally leads to faster conversion, but an optimal level must be determined to balance reaction time with the cost of the biocatalyst. Studies have reported optimal enzyme loadings ranging from 3% to 4% (w/w) of the total reactants for achieving high yields in isopropyl ester synthesis. tandfonline.comresearchgate.net
Molar Ratio: As esterification is a reversible reaction, the molar ratio of alcohol to acid is a critical parameter for driving the equilibrium towards product formation. rsc.org An excess of isopropanol is commonly used. For isopropyl stearate, a 1:2 acid-to-alcohol ratio was optimal. tandfonline.com For other isopropyl esters, ratios as high as 1:8 or 1:15 have been explored to maximize conversion, with the excess alcohol also helping to maintain a lower viscosity in the reaction medium. ijoer.comekb.egresearchgate.net
The interactive table below summarizes findings from studies on the synthesis of various isopropyl esters, which serve as models for this compound production.
Optimization of Reaction Conditions for Isopropyl Ester Synthesis
| Ester Product | Lipase Source | Optimal Temperature (°C) | Optimal Molar Ratio (Acid:Alcohol) | Optimal Enzyme Loading | Maximum Conversion (%) | Reference |
|---|---|---|---|---|---|---|
| Isopropyl Stearate | Not Specified | 70 | 1:2 | 3% (w/w) | 93.89 | tandfonline.com |
| Isopropyl Myristate | Immobilized Candida Antarctica Lipase | 60 | 1:8 | 4% (w/w) | 92.4 | researchgate.net |
| Isopropyl Laurate | Novozym 435 | 60 | 1:15 | 4% (w/w) | 91.0 | ekb.eg |
| Isopropyl Palmitate | CALB-Ps-co-DVB/Ps-co-DVB | 55 | 1:1.42 | 24% (w/w) | ~95.0 | researchgate.net |
| Isopropyl Myristate | Immobilized Rhizopus oryzae Lipase | 36.1 | Not Specified | 53 mg | 66.62 | mdpi.com |
Intensified Synthesis Technologies
Process intensification involves the development of innovative apparatuses and techniques that offer significant improvements over conventional processes. mdpi.com For this compound synthesis, technologies like microwave and ultrasound assistance have been explored to accelerate reaction rates, reduce energy consumption, and improve yields.
Microwave irradiation has emerged as a powerful tool for process intensification in chemical synthesis. rasayanjournal.co.in Unlike conventional heating, microwave energy directly interacts with polar molecules in the reaction mixture, leading to rapid and uniform heating that can dramatically accelerate reaction rates. nih.govscribd.com
In the context of ester synthesis, microwave-assisted enzymatic esterification has proven to be a simple, fast, and energy-efficient method. nih.govacs.org Studies on the production of emollient esters like isopropyl myristate (IPM) and isopropyl palmitate (IPP) have demonstrated that high conversions can be achieved in a fraction of the time required for conventional heating. For instance, a maximum IPM conversion of 97.4% was obtained in just 5 minutes using lipase as a catalyst under microwave irradiation. nih.gov The key parameters influencing this process are microwave power, catalyst weight, molar ratio, and reaction time. rasayanjournal.co.inacs.org This technology not only shortens the production cycle but also reduces energy consumption, contributing to a greener manufacturing process. acs.orgui.ac.id
Microwave-Assisted Synthesis of Emollient Esters
| Ester Product | Catalyst | Reaction Time | Microwave Power | Maximum Conversion (%) | Reference |
|---|---|---|---|---|---|
| Isopropyl Myristate (IPM) | Lipase | 5 min | 20% (of 900W) | 97.4 | nih.gov |
| Isopropyl Palmitate (IPP) | Lipase | 1 min | 20% (of 900W) | 94.5 | acs.org |
| Isopropyl Myristate (IPM) | Amberlyst-46 | 30 min | 100% (of 900W) | 83.3 | rasayanjournal.co.in |
| Fatty Acid Isopropyl Esters | KOH | 5 min | Not Specified | 80.5 | ui.ac.id |
Ultrasound-assisted synthesis is another process intensification technology that utilizes the energy of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. biointerfaceresearch.commdpi.com This phenomenon generates localized hot spots with extreme temperatures and pressures, as well as intense micro-mixing, which enhances mass transfer and accelerates reaction rates. biointerfaceresearch.com
The application of ultrasonic irradiation to the acid-catalyzed esterification of fatty acids with isopropanol has been shown to enhance both the reaction rate and the equilibrium conversion. nih.govresearchgate.net For the synthesis of isopropyl esters from palm fatty acid distillate, ultrasound (25 kHz) achieved a maximum conversion of about 80% in 6 hours. nih.gov The advantages of this method include significant reductions in reaction time and energy consumption compared to conventional methods. biointerfaceresearch.com Ultrasound-assisted enzymatic esterification has also been shown to be a cleaner and faster process, with the ability to reach equilibrium concentrations in shorter timeframes. nih.gov
Green Chemistry Principles in this compound Synthesis
The synthesis of this compound is increasingly guided by the 12 Principles of Green Chemistry, which provide a framework for creating more sustainable chemical processes. cosmeticsandtoiletries.cominstituteofsustainabilitystudies.comrsc.org The methodologies described above incorporate several of these principles.
Prevention of Waste: Biocatalytic and intensified methods are designed for high conversion and selectivity, which minimizes the formation of byproducts and waste. instituteofsustainabilitystudies.com
Use of Catalysis: The use of highly selective biocatalysts (lipases) is preferred over stoichiometric reagents, reducing waste and improving atom economy. nih.govrjpn.org Immobilized enzymes that can be recycled further enhance sustainability. researchgate.net
Design for Energy Efficiency: Microwave and ultrasound technologies can significantly reduce the energy input required for synthesis by shortening reaction times and, in some cases, allowing for lower reaction temperatures compared to conventional heating. biointerfaceresearch.comrjpn.orgnih.gov Enzymatic reactions are often conducted at mild temperatures, further minimizing energy demands. nih.gov
Use of Safer Solvents and Reaction Conditions: A significant advancement in green ester synthesis is the move towards solvent-free reaction systems. nih.govresearchgate.netrsc.org Using an excess of one of the reactants (like isopropanol) as the reaction medium eliminates the need for potentially hazardous organic solvents, simplifying product purification and reducing environmental impact. cosmeticsandtoiletries.comresearchgate.net
By integrating biocatalysis with process intensification technologies, the production of this compound can be achieved through cleaner, more efficient, and economically competitive routes that are aligned with modern sustainability goals. researchgate.netmdpi.com
Process Design and Scale-Up Considerations in Academic Research
In the academic exploration of this compound synthesis, significant emphasis is placed on developing efficient and scalable production methodologies. Research efforts are directed towards overcoming the inherent challenges of esterification, a reversible reaction, by engineering advanced reactor systems and exploring continuous processing techniques. These studies aim to enhance reaction rates, improve product yield and purity, and develop more sustainable and economically viable manufacturing processes.
Reactor Design for Esterification Processes (e.g., Fixed-Bed Bioreactors, Catalytic Distillation)
The design of the reactor is a critical factor in the synthesis of fatty acid esters like this compound. Academic research has focused on designs that intensify the process, primarily by facilitating the removal of water, a byproduct of the esterification reaction, to shift the equilibrium towards product formation. mdpi.com
Fixed-Bed Bioreactors
Fixed-bed bioreactors (FBRs), often referred to as packed-bed reactors (PBRs), are widely studied for the enzymatic synthesis of esters. mdpi.com This design typically involves a column packed with an immobilized enzyme, over which the reactants are passed. nih.gov The use of immobilized lipases, such as Candida antarctica lipase B (often commercialized as Novozym 435), is favored due to their high activity, selectivity, and potential for reuse. nih.govresearchgate.net
Academic studies on similar esters, like isopropyl myristate, demonstrate the feasibility of this approach. In a typical setup, a jacketed glass column is used to maintain a constant temperature, and the substrates (isostearic acid and isopropanol) are fed through the reactor using a peristaltic pump. nih.govijoer.com A key challenge in these systems is the inhibitory effect of the water produced during the reaction. To counter this, multi-column systems have been designed where an intermediate column packed with a dehydrating agent, such as molecular sieves, is placed between two fixed-bed bioreactors. nih.govijoer.com This configuration effectively removes water from the reaction medium, leading to significantly higher conversion rates and improved biocatalyst stability. ijoer.com Research has shown that operating parameters such as temperature, substrate molar ratio, and residence time (controlled by the flow rate) are crucial for optimizing ester production in FBRs. nih.govnih.gov For instance, while higher temperatures can increase reaction rates, they must be balanced against the thermal stability of the enzyme. colab.ws
| Ester Studied | Reactor Type | Catalyst | Key Operating Conditions | Reported Conversion/Yield | Source |
|---|---|---|---|---|---|
| Isopropyl Myristate | Single Packed-Bed Bioreactor | Immobilized Lipase (CALB-STY-DVB-M) | Temperature: 50°C; Acid/Alcohol Molar Ratio: 1:15 | ~80% yield in shake flask; ~55% in continuous flow (5h space time) | ijoer.com |
| Isopropyl Myristate | Two-Stage Fixed-Bed Bioreactor with Water Extraction Column | Immobilized Lipase (CALB-STY-DVB-M) | Temperature: 50°C; Inter-stage water removal with molecular sieves | Almost complete conversion; 150% increase in biocatalyst half-life | ijoer.com |
| Isopropyl Myristate | Multi-column Packed-Bed Reactor | Immobilized Lipase (Novozym 435) | Temperature: 60°C; Acid/Alcohol Molar Ratio: 1:15; Water removal with molecular sieves | High conversion (data not specified, focuses on STY) | nih.gov |
| Fatty Acid Methyl Esters (from Oleic Acid) | Three-Phase Fixed-Bed Reactor | Cation Exchange Resin (Amberlyst-15) | Temperature: 100°C; Continuous evaporation of water | 97.5% yield | nih.gov |
Catalytic Distillation
Catalytic distillation, also known as reactive distillation (RD), is another advanced reactor design that integrates chemical reaction and product separation into a single unit. researchgate.netsrce.hr This process is particularly advantageous for equilibrium-limited reactions like esterification. chimia.ch In an RD column, the reaction occurs in a catalytic zone, while the products and reactants are continuously separated by distillation. wordpress.com Since esters like this compound typically have a higher boiling point than the alcohol reactant and the water byproduct, the water and excess alcohol are continuously removed from the top of the column, driving the reaction towards completion. chimia.chresearchgate.net
Academic research on the production of isopropyl palmitate, an ester structurally similar to this compound, has demonstrated the effectiveness of catalytic distillation. researchgate.netresearchgate.net In these studies, a pilot-plant scale RD column is packed with a solid acid catalyst, such as zinc acetate (B1210297) supported on silica (B1680970) gel. researchgate.net The effects of various process parameters, including feed flow rate, reboiler duty (which controls the temperature), reactant molar ratio, and reflux ratio, have been investigated to optimize the conversion of the fatty acid. researchgate.netresearchgate.net The results indicate that very high conversions can be achieved, making reactive distillation a highly efficient and promising technology for the large-scale production of fatty acid esters. tue.nlsemanticscholar.org
| Ester Studied | Column Type | Catalyst | Key Operating Conditions | Reported Conversion/Yield | Source |
|---|---|---|---|---|---|
| Isopropyl Palmitate (IPP) | Pilot Plant RD Column (102mm diameter) | Zinc acetate on silica gel | Reaction Temperature: 130°C; Alcohol/Acid Molar Ratio: 2:1 | 97% conversion | researchgate.net |
| Isopropyl Myristate | Tray Reactive Distillation Column | Not specified (focus on process modeling) | Maximum Temperature: 220°C | 93% decrease in required reaction volume compared to batch process | tue.nl |
| Isopropyl Acetate | Reactive Distillation Column | Not specified (focus on azeotropic feeds) | Industrial grade reactants (95% acetic acid, 65% isopropanol) | High purity (99 mol%) ester product achievable | ntu.edu.tw |
Continuous Flow Synthesis Studies
Continuous flow chemistry has emerged as a powerful tool in academic research for the synthesis of chemical compounds, offering several advantages over traditional batch processing. mdpi.com These benefits include superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), enhanced safety, and the potential for straightforward automation and scale-up. mdpi.comacs.org
In the context of this compound synthesis, continuous flow studies focus on moving from batch-wise production to more efficient and scalable continuous operations. acs.org The fixed-bed bioreactors discussed previously are often operated in a continuous mode. nih.govijoer.com In such systems, reactants are continuously pumped through the reactor, and the product stream is collected at the outlet. This allows for steady-state operation, leading to consistent product quality and high productivity. researchgate.net
One innovative reactor design studied for continuous esterification is the rotating packed bed (RPB) reactor. acs.org This type of reactor generates high centrifugal forces, which enhances micromixing and mass transfer between the reacting phases, significantly accelerating the esterification reaction rate. acs.org Studies on the continuous-flow esterification of free fatty acids in RPBs have shown that high conversion can be achieved with very short residence times, demonstrating the potential for process intensification. acs.org
The scale-up of continuous flow processes can be achieved by either increasing the size of the reactor (scaling-up) or by running multiple reactors in parallel (numbering-up or scaling-out). scielo.br The latter approach is often preferred as it maintains the favorable heat and mass transfer characteristics of the smaller reactor. Academic research in this area provides the fundamental data and models necessary to design and optimize continuous manufacturing processes for esters like this compound, paving the way for more efficient and sustainable industrial production.
| Ester Studied | Reactor Type | Catalyst | Key Operating Conditions | Key Findings | Source |
|---|---|---|---|---|---|
| Fatty Acid Methyl Esters (FAMEs) | Rotating Packed Bed (RPB) | Sulfuric Acid | Temperature: 21-60°C; Residence Time: 0.22-1.46 min | Achieved FFA conversion of 96.6%; excellent micromixing characteristics | acs.org |
| Isopropyl Myristate | Packed-Bed Bioreactor | Immobilized Lipase (CALB-STY-DVB-M) | Temperature: 50°C; Down-flow operation | Down-flow resulted in higher stability and less bubble formation | ijoer.com |
| Fatty Acid Methyl Ester (from high FFA oil) | Rotor-stator hydrocavitation reactor | Sulfuric Acid (esterification step) | Rotor Speed: 3000 rpm; Flow Rate: 25 L/h | Two-stage continuous process successfully reduced FFA and produced FAME over 99% | nih.gov |
| Palm Fatty Acid Distillate Methyl Ester | Ultrasonic Tubular Reactor | Sulfuric Acid | Residence Time: 32 s | Demonstrated rapid conversion in a double-step continuous process | nih.gov |
Chemical Reactivity and Mechanistic Investigations of Isopropyl Isostearate
Hydrolytic Degradation Mechanisms of Isopropyl Isostearate
Hydrolysis is a fundamental degradation pathway for esters, involving the cleavage of the ester bond by water to yield the parent carboxylic acid (isostearic acid) and alcohol (isopropyl alcohol). This reaction can be catalyzed by acids, bases, or enzymes.
The acid-catalyzed hydrolysis of esters like this compound is a reversible process. The reaction is typically initiated by the protonation of the carbonyl oxygen by a mineral acid, which enhances the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack from a water molecule. While specific kinetic data for the acid-catalyzed hydrolysis of this compound is not extensively detailed in the available literature, the general mechanism for esters is well-established. The rate of this reaction is dependent on factors such as temperature, the concentration of the acid catalyst, and the concentration of the reactants. Such reactions are often studied under conditions where the concentration of one reactant (like water) is in large excess, allowing the reaction to be treated as a pseudo-first-order process. egyankosh.ac.in
Base-catalyzed hydrolysis, also known as saponification, is a common reaction for esters. This process is effectively irreversible because the carboxylate salt of the fatty acid is formed. The reaction mechanism is typically a bimolecular acyl-oxygen cleavage (BAC2), where a hydroxide (B78521) ion directly attacks the carbonyl carbon of the ester. epa.gov This nucleophilic addition is the rate-determining step.
The kinetics of alkaline hydrolysis of esters are generally second-order—first-order with respect to both the ester and the hydroxide ion. chemrxiv.org The reactivity is influenced by the substituents on the ester. Electron-withdrawing groups can facilitate the nucleophilic attack, while bulky substituents can sterically hinder it. chemrxiv.org In the case of this compound, the branched isostearyl group and the secondary isopropyl group can introduce steric hindrance, potentially slowing the rate of hydrolysis compared to simpler, linear esters. nih.gov
Enzymes, particularly lipases, are known to catalyze the hydrolysis of esters. These biocatalysts are highly specific and can operate under mild conditions. Lipases are widely used in the synthesis of esters like isopropyl palmitate and isopropyl myristate, and they also catalyze the reverse reaction of hydrolysis. researchgate.netresearchgate.net The enzymatic synthesis of similar cosmetic esters has been achieved using lipases such as those from Candida antarctica (often marketed as Novozym 435). researchgate.net It is through similar enzymatic pathways that this compound would undergo hydrolysis, breaking down into isostearic acid and isopropyl alcohol. The efficiency of enzymatic hydrolysis can be influenced by temperature, pH, and the presence of organic solvents.
The molecular structure of this compound plays a critical role in its hydrolytic stability. The stability of an ester is influenced by both electronic and steric effects.
Steric Hindrance : this compound is composed of a branched-chain carboxylic acid (isostearic acid) and a secondary alcohol (isopropyl alcohol). Both of these branched structures create steric hindrance around the carbonyl carbon. This bulkiness impedes the approach of nucleophiles like water or hydroxide ions, thereby slowing the rate of hydrolysis compared to straight-chain esters such as methyl stearate (B1226849).
Electronic Effects : Alkyl groups are electron-donating, which can slightly decrease the partial positive charge on the carbonyl carbon, making it less susceptible to nucleophilic attack.
While esters are generally susceptible to hydrolysis, the specific structure of this compound confers a greater degree of stability against hydrolytic degradation compared to esters with less steric bulk. mdpi.com This enhanced stability is advantageous in cosmetic formulations where the presence of water is common. mdpi.com
Other Fundamental Reactions of this compound
Beyond hydrolysis, the ester linkage in this compound can participate in other fundamental chemical transformations.
Transesterification, or alcoholysis, is the process of exchanging the alcohol group of an ester with another alcohol. scielo.org.armasterorganicchemistry.com This reaction can be catalyzed by either acids or bases. masterorganicchemistry.com For this compound, this would involve reacting it with another alcohol (R'-OH) to produce a new ester (isostearyl-OR') and isopropyl alcohol.
The production of fatty acid isopropyl esters from vegetable oils (like crude palm oil) via transesterification has been studied. ui.ac.idui.ac.idresearchgate.net In these processes, triglycerides react with isopropanol (B130326) in the presence of a catalyst, typically an alkali like potassium hydroxide (KOH), to yield fatty acid isopropyl esters and glycerol. ui.ac.id Research has shown that process variables such as the molar ratio of oil to isopropanol, catalyst concentration, and reaction time significantly affect the yield of the resulting esters. ui.ac.id Microwave-assisted transesterification has been shown to dramatically reduce reaction times compared to conventional heating methods. ui.ac.idresearchgate.net
The table below summarizes research findings on the synthesis of fatty acid isopropyl esters from crude palm oil (CPO) using a KOH catalyst, comparing conventional and microwave-assisted methods.
| Method | CPO:Isopropanol Molar Ratio | Catalyst Conc. (%-w of CPO) | Reaction Time | Max. Yield (%) |
| Microwave-Assisted | 1:11 | 0.2% | 5 minutes | 80.5% |
| Conventional | 1:11 | 0.2% | 150 minutes | 72.2% |
Data sourced from studies on the intensification of fatty acid isopropyl ester synthesis. ui.ac.idui.ac.id
Oxidation Reactions and Pathways
This compound, being a saturated branched-chain ester, exhibits relatively high oxidative stability, a desirable characteristic for its applications in cosmetics and lubricants. However, under conditions of prolonged exposure to oxygen, heat, and light, it can undergo oxidation through a free-radical autoxidation mechanism. This process typically involves three stages: initiation, propagation, and termination.
Initiation: The process begins with the formation of free radicals. This can be triggered by heat, light (photo-oxidation), or the presence of metal catalysts. An initiator molecule (In) abstracts a hydrogen atom from the this compound molecule, preferentially from a tertiary carbon atom due to the lower bond dissociation energy, to form an alkyl radical (R•).
Propagation: The alkyl radical (R•) reacts rapidly with molecular oxygen (O₂) to form a peroxy radical (ROO•). This peroxy radical can then abstract a hydrogen atom from another this compound molecule to form a hydroperoxide (ROOH) and a new alkyl radical. This creates a chain reaction that continues to propagate.
Termination: The chain reaction is terminated when free radicals combine to form stable, non-radical products. This can occur through the combination of two alkyl radicals (R• + R• → R-R), two peroxy radicals (ROO• + ROO• → non-radical products), or an alkyl and a peroxy radical (R• + ROO• → ROOR).
The primary products of these oxidation reactions include a variety of hydroperoxides, which can further decompose to form more stable secondary oxidation products such as keto-esters and hydroxy-esters. The presence of the branched methyl group in the isostearic acid chain can influence the specific sites of oxidation and the nature of the resulting products.
A study on the autoxidation of neopentyl esters, which share structural similarities with this compound, revealed that the primary products are hydroperoxides that lead to the formation of keto- and hydroxy-esters, as well as the parent carboxylic acid and alcohol. The research indicated that the α-alkyl hydrogen atoms on the ester are particularly susceptible to attack.
Reaction Kinetics and Rate Determination
The esterification reaction is generally reversible and can be catalyzed by acids, such as p-toluenesulfonic acid (PTSA), or enzymes. The reaction rate typically increases with temperature; however, excessively high temperatures can lead to side reactions and product degradation. The concentration of the catalyst also plays a crucial role, with higher concentrations generally leading to faster reaction rates. An excess of one of the reactants, usually the alcohol, is often used to shift the equilibrium towards the formation of the ester product.
For instance, kinetic studies on the esterification of myristic acid with isopropanol have shown that the reaction follows second-order pseudo-homogeneous kinetics. The activation energy for such reactions provides a measure of the temperature sensitivity of the reaction rate.
Below is a table summarizing typical parameters influencing the kinetics of fatty acid esterification, based on analogous systems.
| Parameter | Effect on Reaction Rate | Typical Range/Value |
| Temperature | Increases with temperature | 50 - 150 °C |
| Catalyst Loading (e.g., PTSA) | Increases with catalyst concentration | 0.5 - 5 wt% |
| Molar Ratio (Alcohol:Acid) | Increases with higher alcohol ratio | 1:1 to 5:1 |
| Activation Energy (Ea) | Lower value indicates less temperature sensitivity | 20 - 60 kJ/mol |
This data is representative of fatty acid esterification and may vary for the specific synthesis of this compound.
Formation of Reaction By-products and Impurities
Isopropyl p-Toluenesulfonate (IPTS) Formation during Catalysis
A significant concern during the synthesis of this compound, when p-toluenesulfonic acid (PTSA) is used as a catalyst, is the formation of isopropyl p-toluenesulfonate (IPTS). IPTS is a potentially genotoxic impurity, and its presence in consumer products is strictly regulated.
The formation of IPTS occurs through a side reaction between the isopropyl alcohol and the p-toluenesulfonic acid catalyst. This reaction is favored under the anhydrous and often high-temperature conditions used for esterification. The mechanism involves the protonation of isopropyl alcohol by the strong acid catalyst, followed by the nucleophilic attack of the tosylate anion on the protonated alcohol, leading to the formation of IPTS and water.
Reaction for IPTS Formation:
CH₃C₆H₄SO₃H + (CH₃)₂CHOH ⇌ CH₃C₆H₄SO₂OCH(CH₃)₂ + H₂O (p-Toluenesulfonic Acid + Isopropyl Alcohol ⇌ Isopropyl p-Toluenesulfonate + Water)
The concentration of IPTS in the final product is influenced by several factors, including the reaction temperature, the concentration of the PTSA catalyst, and the duration of the reaction. To minimize the formation of this impurity, manufacturers may optimize these reaction parameters or employ alternative, non-sulfonic acid-based catalysts. Analytical methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are used to detect and quantify trace levels of IPTS in the final product.
Other Branched-Chain Ester Impurities
The term "impurities" in the context of this compound can also refer to the presence of other branched-chain esters. This is primarily due to the nature of the raw material, isostearic acid. Commercial isostearic acid is not a single compound but rather a complex mixture of various methyl-branched isomers of octadecanoic acid.
The composition of this isomeric mixture can vary depending on the manufacturing process of the isostearic acid, which often involves the dimerization and subsequent hydrogenation of unsaturated fatty acids like oleic acid. As a result, when this mixture of isostearic acid isomers is esterified with isopropyl alcohol, the final product, this compound, is also a mixture of the corresponding isopropyl esters of these various branched-chain C18 fatty acids.
Therefore, the primary "other branched-chain ester impurities" are, in fact, other isomers of this compound. The physical and chemical properties of the final product are an average of the properties of this isomeric blend. The specific isomeric distribution can influence properties such as viscosity, pour point, and skin feel. Beyond this isomeric distribution, the formation of other distinct branched-chain ester by-products during the synthesis of this compound is not widely reported, assuming the starting materials are of high purity.
Advanced Analytical Characterization in Chemical Research of Isopropyl Isostearate
Spectroscopic Analysis of Isopropyl Isostearate and its Derivatives
Spectroscopic techniques are fundamental in determining the molecular structure and identifying the functional groups present in this compound. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are primary tools used for this purpose, providing detailed information about the atomic arrangement and chemical bonds within the molecule.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of organic molecules. Both ¹H NMR and ¹³C NMR are employed to confirm the structure of this compound by identifying the different chemical environments of the hydrogen and carbon atoms.
In ¹H NMR spectroscopy, the signals corresponding to the protons of the isopropyl group are particularly characteristic. The methine proton (-CH-) of the isopropyl moiety is expected to appear as a multiplet (septet) due to coupling with the six equivalent protons of the two methyl groups (-CH₃). These methyl protons, in turn, would appear as a doublet. The long, branched alkyl chain of the isostearate portion of the molecule produces a series of overlapping signals in the aliphatic region of the spectrum.
¹³C NMR spectroscopy provides information on the different carbon environments within the molecule. nih.gov The spectrum would distinctly show signals for the carbonyl carbon of the ester group, the methine and methyl carbons of the isopropyl group, and a series of signals for the various methylene (B1212753) (-CH₂-) and methyl (-CH₃) carbons in the branched isostearate chain. The specific chemical shifts can help in identifying the presence of branched isomers. tue.nl
Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table is interactive. Click on the headers to sort.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Isopropyl -CH(CH₃)₂ | ~4.9-5.1 | Septet |
| Isopropyl -CH(CH ₃)₂ | ~1.2 | Doublet |
| -C(=O)-CH ₂- | ~2.2-2.3 | Triplet |
| Alkyl Chain -CH ₂- | ~1.2-1.6 | Multiplet |
Table 2: Representative ¹³C NMR Chemical Shifts for this compound This table is interactive. Click on the headers to sort.
| Carbon Atom | Chemical Shift (δ, ppm) |
|---|---|
| Carbonyl (-C =O) | ~173 |
| Isopropyl (-C H(CH₃)₂) | ~67 |
| Isopropyl (-CH(C H₃)₂) | ~22 |
Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. purdue.edu For this compound, the IR spectrum is dominated by absorptions characteristic of a long-chain aliphatic ester. utdallas.edu
The most prominent and easily identifiable peak is the strong absorption band corresponding to the carbonyl (C=O) stretch of the ester functional group, which typically appears in the region of 1735-1750 cm⁻¹. libretexts.org Other significant absorptions include the C-O stretching vibrations of the ester linkage, which appear as two distinct bands in the fingerprint region between 1000 and 1300 cm⁻¹. Additionally, the spectrum shows strong C-H stretching vibrations from the numerous methyl and methylene groups of the alkyl chains, typically observed in the 2850-2960 cm⁻¹ region. libretexts.org The presence and pattern of these bands confirm the identity of the compound as an aliphatic ester. nih.gov
Table 3: Characteristic Infrared (IR) Absorption Bands for this compound This table is interactive. Click on the headers to sort.
| Functional Group | Vibration Type | Characteristic Absorption (cm⁻¹) | Intensity |
|---|---|---|---|
| C-H (Alkyl) | Stretch | 2850 - 2960 | Strong |
| C=O (Ester) | Stretch | 1735 - 1750 | Strong |
| C-O (Ester) | Stretch | 1000 - 1300 | Medium-Strong |
Chromatographic Separation and Detection Methods
Chromatographic techniques are indispensable for separating this compound from complex matrices and for analyzing its isomeric composition. Gas chromatography is particularly well-suited for this purpose due to the compound's volatility.
Gas chromatography (GC) is a premier analytical technique for separating and analyzing volatile compounds. In the context of this compound, GC is used to assess purity, quantify the compound in various products, and resolve the complex mixture of isomers that constitute the "isostearate" moiety. epa.govsciensage.info The choice of detector is critical and depends on the specific analytical goal.
Gas chromatography with a flame ionization detector (GC-FID) is a robust and widely used method for the quantitative analysis of organic compounds. s4science.at The FID detector exhibits a nearly universal response to hydrocarbons and provides high sensitivity, making it ideal for determining the purity of this compound or its concentration in cosmetic and personal care products. omicsonline.org
In a typical GC-FID analysis, a sample containing this compound is injected into the GC system, where it is vaporized and carried by an inert gas through a capillary column. ijpsjournal.com The column separates the different components based on their boiling points and interactions with the stationary phase. As each component elutes from the column, it is combusted in a hydrogen-air flame, producing ions that generate a measurable electrical signal. The area of the resulting peak is proportional to the amount of the compound present. The method's reliability depends on stable retention times for accurate peak identification. s4science.at
Table 4: Typical GC-FID Parameters for Isopropyl Ester Analysis This table is interactive. Click on the headers to sort.
| Parameter | Typical Value/Condition |
|---|---|
| Column | Fused silica (B1680970) capillary column (e.g., HP-5, DB-624) ijpsjournal.comresearchgate.net |
| Carrier Gas | Helium or Nitrogen researchgate.netuspbpep.com |
| Injector Temperature | ~250-280 °C researchgate.net |
| Detector Temperature | ~280-300 °C researchgate.netsrce.hr |
For detailed structural information and unambiguous identification, gas chromatography is coupled with mass spectrometry (GC-MS). This powerful hyphenated technique combines the separation capabilities of GC with the detection and identification power of MS. researchgate.net
GC-MS analysis of this compound reveals that it is not a single compound but a mixture of many methyl-branched isomers of stearic acid esterified with isopropanol (B130326). epa.gov In a study by Vetter & Wegner (2009), GC-MS was used to identify twenty-five different C₁₈:₀ isomers in cosmetic creams, with the main products having a single methyl branch on carbons C₁₀ to C₁₄. epa.gov Electron Ionization (EI) is a common ionization technique used, which fragments the molecule in a reproducible manner. The resulting mass spectrum serves as a "molecular fingerprint." Specific fragment ions can be monitored using Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity for quantitative analysis of specific isomers. epa.gov For example, the ion at a mass-to-charge ratio (m/z) of 87 is often used for quantification of isostearate methyl esters. epa.gov The NIST Mass Spectrometry Data Center reports characteristic m/z peaks for this compound at 57, 55, and 102. nih.gov
Table 5: GC-MS Data and Findings for this compound Analysis This table is interactive. Click on the headers to sort.
| Parameter | Description / Finding | Reference |
|---|---|---|
| Isomeric Composition | Identified as a mixture of many methyl-branched isomers of stearic acid. | epa.gov |
| Main Isomers | Predominantly single methyl branches on carbons C₁₀-C₁₄. | epa.gov |
| Key Fragment Ions (m/z) | 57, 55, 102 | nih.gov |
| Quantification Ion (SIM) | m/z 87 (for related methyl esters) | epa.gov |
Gas Chromatography (GC) Techniques
Quantitative Analysis and Method Validation for Ester Systems
The quantitative analysis of esters like this compound is critical for ensuring product consistency and efficacy. The validation of the analytical methods used is a regulatory requirement to ensure that the results are reliable and reproducible. wordpress.com Method validation establishes through documented evidence that a procedure consistently produces a result that meets predetermined acceptance criteria. ipa-india.org
Key parameters for the validation of a quantitative analytical method are defined by international guidelines, such as those from the International Conference on Harmonisation (ICH). wordpress.com These parameters ensure the method is suitable for its intended purpose. demarcheiso17025.com
Key Validation Parameters for Chromatographic Methods:
| Parameter | Description | Typical Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present. | No interference from blank, placebo, or other matrix components at the retention time of the analyte. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. | Correlation coefficient (r²) > 0.99. |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. | Typically 80% to 120% of the target concentration. |
| Accuracy | The closeness of the test results obtained by the method to the true value. Often determined by recovery studies. | Mean recovery typically between 98.0% and 102.0%. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: Repeatability and Intermediate Precision. | Relative Standard Deviation (RSD) ≤ 2%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Typically determined at a signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Typically determined at a signal-to-noise ratio of 10:1. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. | No significant change in results when parameters like flow rate, column temperature, or mobile phase composition are slightly varied. |
This table presents typical parameters and acceptance criteria for method validation. Specific values may vary depending on the regulatory requirements and the nature of the analysis. wordpress.comuniv-lyon1.fr
For ester systems in complex matrices like cosmetic creams, sample preparation, including extraction and dilution, is a critical step that must be validated to ensure efficient recovery of the analyte. wordpress.comresearchgate.net
Characterization of Ester Structural Features
The structural features of this compound, particularly the branched nature of the isostearic acid moiety, are fundamental to its physical and chemical properties. atamanchemicals.comcir-safety.org Isostearic acid is a saturated fatty acid with a methyl branch on the carbon chain. lipotype.comresearchgate.net This branching distinguishes it from its linear isomer, stearic acid, resulting in a lower melting point and viscosity, which are desirable properties for an emollient. researchgate.net
Advanced analytical techniques are employed to confirm the identity and elucidate the precise structure of such esters. While HPLC is excellent for separation and quantification, it does not typically provide detailed structural information on its own. mdpi.com Therefore, it is often coupled with mass spectrometry (MS), or other spectroscopic techniques are used in parallel.
Techniques for Structural Characterization:
| Technique | Information Provided | Application to this compound |
| Mass Spectrometry (MS) | Provides information about the molecular weight and fragmentation pattern of a molecule. | Confirms the molecular weight of this compound (326.6 g/mol ). nih.gov Electron Ionization (EI) MS can produce characteristic fragments that help identify the branching points in the fatty acid chain. nih.gov |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the carbon-hydrogen framework of a molecule, including the connectivity and chemical environment of atoms. | ¹H NMR and ¹³C NMR spectroscopy can definitively map the structure, confirming the presence of the isopropyl group and the specific location of the methyl branch on the fatty acid backbone. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identifies the functional groups present in a molecule based on the absorption of infrared radiation. | Confirms the presence of the ester functional group (C=O stretch) and the aliphatic C-H bonds of the hydrocarbon chains. |
The structural characterization of branched-chain fatty acid esters can be complex due to the presence of various isomers. researchgate.net Techniques like tandem mass spectrometry (MS/MS) after electron ionization can yield specific fragment ions that are highly characteristic of the branching location. For instance, iso-fatty acid methyl esters (with a branch on the penultimate carbon) produce a prominent ion corresponding to the loss of the terminal isopropyl moiety. nih.gov This level of detailed structural analysis is crucial for understanding the raw material's composition and ensuring its performance characteristics.
Theoretical and Computational Chemistry Studies of Isopropyl Isostearate
Molecular Modeling and Simulation of Isopropyl Isostearate Systems
Molecular modeling and simulation encompass a range of computational techniques used to study the structure, dynamics, and interactions of molecules. These methods are essential for predicting the behavior of complex chemical systems. frontiersin.org
Density Functional Theory (DFT) Applications to Ester Systems
Density Functional Theory (DFT) has become a primary tool in computational chemistry for investigating the electronic structure of molecules. duke.edu DFT methods are used to calculate molecular-level descriptors such as molecular orbital energy levels, atomic charge distributions, and local electron densities. mdpi.com These calculations are crucial for identifying reactive sites within a molecule and analyzing the stability of different chemical states. mdpi.com
In the context of ester systems, DFT is widely applied to understand thermodynamic properties, molecular geometries, and spectroscopic characteristics. researchgate.net By solving the Kohn–Sham equations, DFT can provide accurate reconstructions of electronic structures, offering theoretical guidance on the behavior of complex systems involving esters. mdpi.com For instance, DFT calculations can predict how the branched structure of the isostearyl group and the secondary nature of the isopropyl group in this compound influence the electron distribution around the ester functional group.
Table 1: Representative DFT-Calculated Properties for a Simple Ester System (Isopropyl Acetate) This table presents typical data obtained from DFT calculations on a related, smaller ester to illustrate the types of parameters that can be determined.
| Calculated Property | Method | Value | Significance |
| C=O Bond Length | ωB97XD | 1.205 Å | Indicates the strength and nature of the carbonyl double bond. |
| C-O (Ester) Bond Length | ωB97XD | 1.350 Å | Reflects the character of the single bond within the ester group. |
| Mulliken Charge on Carbonyl Carbon | CBS-QB3 | +0.55 e | A higher positive charge indicates greater electrophilicity and reactivity towards nucleophiles. mdpi.com |
| Mulliken Charge on Carbonyl Oxygen | CBS-QB3 | -0.45 e | A more negative charge suggests a site for electrophilic attack, such as protonation. mdpi.com |
Data is illustrative and based on findings for similar ester systems like isopropyl acetate (B1210297) to demonstrate DFT application. nih.gov
Molecular Dynamics Simulations (if applicable to relevant chemical phenomena)
Molecular Dynamics (MD) is a computational simulation method that analyzes the physical movements of atoms and molecules over time. mdpi.com This technique is particularly useful for studying the properties and behavior of materials at an atomic scale. mdpi.com For a molecule like this compound, MD simulations could be applied to understand its bulk properties and its interactions at interfaces, which are relevant in lubricant and cosmetic formulations.
An MD simulation involves defining a system (a "box" of molecules), assigning initial positions and velocities, and then calculating the forces between atoms and the resulting motions over short time steps using classical mechanics. The forces are typically described by a "force field," a set of parameters that define the potential energy of the system.
Potential applications of MD simulations for this compound include:
Bulk Liquid Properties: Simulating the liquid state to predict properties like density, viscosity, and diffusion coefficients.
Interfacial Behavior: Modeling how this compound molecules arrange themselves at an interface, such as on a metal surface (in lubrication) or on skin (in cosmetics). This can reveal information about adhesion and film formation. nih.gov
Interaction with Other Molecules: Studying how this compound interacts with other components in a mixture, which is crucial for formulation science.
Quantum Chemical Calculations
Quantum chemical calculations use the principles of quantum mechanics to determine the electronic structure and properties of molecules. northwestern.edu These methods provide fundamental insights into molecular stability and reactivity.
Electronic Structure Analysis
Electronic structure analysis involves calculating the distribution of electrons within a molecule and the energies of its molecular orbitals. northwestern.edu Key parameters derived from these calculations are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical stability and reactivity. researchgate.net A large gap implies high stability and low reactivity, as it requires more energy to excite an electron to a higher energy state.
For an ester like this compound, quantum chemical calculations can determine these electronic properties. The electron-donating nature of the alkyl chains (isopropyl and isostearyl groups) would be expected to influence the energies of the frontier orbitals located around the ester functional group.
Table 2: Illustrative Frontier Orbital Energies for a Series of Esters This table shows how frontier orbital energies and the HOMO-LUMO gap might vary with changes in the alkyl groups of an ester, demonstrating a structure-property relationship.
| Ester | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Implied Stability |
| Methyl Acetate | -7.5 | 1.5 | 9.0 | High |
| Ethyl Acetate | -7.3 | 1.6 | 8.9 | High |
| Isopropyl Acetate | -7.2 | 1.7 | 8.9 | High |
| tert-Butyl Acetate | -7.1 | 1.8 | 8.9 | High |
Values are representative and intended to illustrate trends in how alkyl substitution can affect electronic properties.
Reaction Pathway Prediction and Energy Barriers
Computational chemistry is a powerful tool for mapping out the potential energy surface of a chemical reaction, allowing for the prediction of reaction pathways and the calculation of energy barriers (activation energies). openaccessjournals.com This is achieved by locating the structures of reactants, products, and, most importantly, the transition states that connect them. nih.gov
The esterification of isostearic acid with isopropanol (B130326) to form this compound is a classic example of a reaction that can be studied computationally. The mechanism typically involves the protonation of the carboxylic acid's carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by a nucleophilic attack from the alcohol. mdpi.comsolubilityofthings.com
Quantum chemical calculations can model each step of this process:
Reactant Complex Formation: Modeling the initial interaction between isostearic acid and isopropanol.
Transition State Identification: Locating the highest energy point along the reaction coordinate, which corresponds to the formation of a tetrahedral intermediate. solubilityofthings.com
Product Formation: Modeling the elimination of a water molecule to form the final ester product.
The calculated energy difference between the reactants and the transition state gives the activation energy, a key determinant of the reaction rate. mdpi.com
Table 3: Representative Calculated Activation Energies for Esterification Reactions
| Carboxylic Acid | Alcohol | Catalyst | Calculated Activation Energy (kJ/mol) |
| Acetic Acid | Methanol | H₂SO₄ | ~50-60 |
| Propanoic Acid | Ethanol | H₂SO₄ | ~55-65 |
| Benzoic Acid | Methanol | H₂SO₄ | ~60-70 |
These values are illustrative of typical activation energies for acid-catalyzed esterification and demonstrate how computational methods can quantify reaction barriers. mdpi.com
Structure-Reactivity and Structure-Stability Relationships: A Computational Approach
A fundamental goal of computational chemistry is to establish clear relationships between a molecule's structure and its reactivity and stability. researchgate.netnih.gov By systematically modifying a molecule's structure in silico and calculating the resulting changes in its properties, researchers can develop predictive models. nih.gov
For this compound, its unique structure—featuring a branched fatty acid chain and a secondary alcohol ester linkage—governs its physical and chemical properties. Computational methods can quantify the impact of these structural features:
Steric Effects: The bulky isostearyl and isopropyl groups create steric hindrance around the electrophilic carbonyl carbon. This can be computationally modeled to predict a lower susceptibility to nucleophilic attack, such as hydrolysis, compared to less hindered esters. researchgate.net Increased steric hindrance often leads to decreased rates of esterase-mediated hydrolysis. researchgate.net
Electronic Effects: The alkyl groups are electron-donating, which can slightly decrease the electrophilicity of the carbonyl carbon but increase the electron density on the carbonyl oxygen. The net effect on reactivity can be analyzed by calculating atomic charges and molecular electrostatic potentials. researchgate.net
Stability: The branched structure of isostearic acid provides greater thermal and oxidative stability compared to its unsaturated linear counterparts like oleic acid. researchgate.netuu.nl While this is an experimentally observed property, computational studies can probe the underlying reasons by analyzing bond dissociation energies and the stability of potential radical intermediates that would form during degradation.
Table 4: Computational Descriptors for Relating Structure to Stability in Esters
| Ester | Steric Hindrance Parameter (Ω)¹ | Charge on Carbonyl Carbon (qC=O)² | Predicted Hydrolytic Stability |
| Methyl Stearate (B1226849) | Low | High | Low |
| Isopropyl Stearate | Medium | Medium-High | Medium |
| tert-Butyl Stearate | High | Medium | High |
| This compound | High | Medium | High |
This table provides a qualitative comparison based on established chemical principles that can be quantified computationally. ¹A conceptual parameter representing the steric bulk around the ester functional group. researchgate.net ²Represents the electrophilicity of the carbonyl carbon, a key factor in susceptibility to nucleophilic attack. researchgate.net
Environmental Transformations and Degradation Pathways of Isopropyl Isostearate Fundamental Chemical Processes
Abiotic Degradation Mechanisms
Abiotic degradation involves the breakdown of a chemical substance by non-biological processes. For isopropyl isostearate, the key abiotic mechanisms are hydrolysis in water, photochemical reactions in the atmosphere, and oxidation in various environmental settings.
Hydrolysis in Aqueous EnvironmentsAs an ester, this compound is susceptible to hydrolysis, a chemical reaction in which a water molecule cleaves the ester bond. This process is a primary abiotic degradation pathway in aqueous environments. The reaction breaks the compound down into its constituent alcohol and fatty acid: isopropyl alcohol and isostearic acid.cosmeticsinfo.orgindustrialchemicals.gov.au
Expected Hydrolysis Reaction of this compound
| Reactant | Reagent | Products |
|---|
Photochemical Degradation Processes (e.g., reaction with hydroxyl radicals)In the atmosphere, this compound can undergo photochemical degradation, primarily through reactions with hydroxyl radicals (•OH). While direct photolysis from sunlight is not expected to be significant for saturated esters like this compound, which do not contain chromophores that absorb light at wavelengths greater than 290 nm, indirect photolysis is a viable degradation pathway.nih.gov
The rate of this vapor-phase reaction can be estimated based on data from structurally similar compounds. For example, the atmospheric half-life of isopropyl myristate and isopropyl palmitate due to reaction with hydroxyl radicals is estimated to be around 20 hours and 17 hours, respectively. nih.govnih.gov This indicates that this compound, if it partitions to the atmosphere, would likely be degraded relatively quickly.
Atmospheric Half-Life of Structurally Similar Isopropyl Esters
| Compound | Estimated Atmospheric Half-Life | Reference |
|---|---|---|
| Isopropyl Myristate | ~20 hours | nih.gov |
Oxidative Degradation in Environmental Matricesthis compound is noted for its good oxidative stability, a property attributed to its saturated and branched molecular structure.makingcosmetics.comdajibelle.comIn cosmetic formulations, it withstands oxidation and does not readily become rancid.nih.govAs a saturated compound, it is not expected to autoxidize readily.nih.gov
However, in environmental matrices, it can still be subject to slower oxidative processes over time. While it is more resistant to oxidation than unsaturated esters, environmental oxidants other than atmospheric hydroxyl radicals can contribute to its eventual breakdown. This pathway is generally considered less significant than hydrolysis and biodegradation for this type of compound.
Biotic Degradation Pathways
Biotic degradation, or biodegradation, is the breakdown of organic matter by microorganisms such as bacteria and fungi. For this compound, this is a major pathway for its removal from the environment. The compound is described as biodegradable. ci.guide
Enzymatic Degradation by MicroorganismsThe primary mechanism of biodegradation for this compound is enzymatic hydrolysis. Microorganisms in soil and water produce enzymes, particularly lipases and esterases, that catalyze the cleavage of the ester bond. This process is analogous to abiotic hydrolysis but occurs at a much faster rate due to enzymatic action.
The enzymatic reaction yields the same initial breakdown products: isopropyl alcohol and isostearic acid. industrialchemicals.gov.au The extensive research into the enzymatic synthesis of cosmetic esters like isopropyl stearate (B1226849) using lipases demonstrates the affinity of these enzymes for catalyzing reactions involving such esters, implying the reverse hydrolytic (degradation) reaction is also highly favorable. colab.wsresearchgate.net
Biodegradation in Aerobic Environmental ConditionsFollowing initial enzymatic hydrolysis, the resulting products undergo further degradation. Under aerobic conditions, both isopropyl alcohol and isostearic acid are readily biodegraded by microbial communities.
Isopropyl Alcohol: Studies have shown that isopropanol (B130326) is easily degraded by aerobic microbial consortia, which can utilize it as a sole carbon source. nih.govnsf.gov
Isostearic Acid: As a fatty acid, isostearic acid is expected to be broken down through the beta-oxidation pathway by microorganisms, ultimately forming carbon dioxide and water. industrialchemicals.gov.au
Summary of Biodegradation Products
| Initial Compound | Initial Degradation Products | Final Mineralization Products (Aerobic) |
|---|
Fate of this compound and its Ester Metabolites in Model Environmental Systems
The environmental fate of this compound is primarily dictated by microbial degradation, owing to its chemical structure as a fatty acid ester. Studies in model environmental systems indicate that this compound is not persistent and is readily broken down into its constituent components, which are then further metabolized.
The principal mechanism for the environmental degradation of this compound is biodegradation. An experimental study conducted under stringent conditions, similar to those outlined in the Organisation for Economic Co-operation and Development (OECD) Guideline 301B, has demonstrated that this compound is readily biodegradable europa.eu. In this 28-day study, the substance achieved 85.6% degradation, satisfying the 10-day window criterion for ready biodegradability europa.eu. This classification suggests that this compound is expected to be rapidly and completely broken down by microorganisms in environments such as wastewater treatment plants, soil, and aquatic systems europa.eu.
The initial step in the biodegradation of this compound is the enzymatic hydrolysis of the ester bond, a reaction catalyzed by microbial lipases and esterases scispace.com. This cleavage yields isostearic acid and isopropyl alcohol as the primary metabolites nih.gov.
Fate of Isostearic Acid
Isostearic acid, a branched-chain fatty acid, is known to be biodegradable rawsource.com. Research has shown that bacteria, such as strains of Pseudomonas, can effectively metabolize isostearic acid, using it as a carbon source uu.nl. The degradation of fatty acids in bacteria typically proceeds through the β-oxidation pathway, where the fatty acid chain is sequentially shortened to produce acetyl-CoA, which then enters central metabolic pathways nih.govresearchgate.net. While the branched nature of isostearic acid may require specific enzymatic machinery compared to linear fatty acids, its ultimate biodegradability is well-established uu.nl.
Fate of Isopropyl Alcohol
Isopropyl alcohol is also readily biodegradable in the environment ashland.com. It can be utilized by a wide variety of microorganisms as a carbon and energy source ashland.comepa.gov. The primary metabolic pathway for isopropyl alcohol involves its oxidation by alcohol dehydrogenase to form acetone nih.govepa.gov. Acetone is then further metabolized, eventually leading to the formation of carbon dioxide and water under aerobic conditions epa.gov. Isopropyl alcohol is also volatile and can be released into the atmosphere, where it is degraded by photochemical reactions nj.gov.
Abiotic Degradation
While biodegradation is the primary degradation pathway, abiotic processes such as hydrolysis may also contribute to the transformation of this compound, albeit likely at a slower rate under typical environmental pH conditions (pH 5-9) nih.govresearchgate.netepa.gov. The rate of ester hydrolysis is dependent on pH, but for readily biodegradable substances, this pathway is generally considered less significant than microbial degradation europa.eu. Direct photodegradation in water is not expected to be a major environmental fate process for this compound due to its chemical structure, which does not strongly absorb environmentally relevant wavelengths of light frontiersin.orgresearchgate.net.
The combined evidence from biodegradability studies of this compound and its constituent metabolites, isostearic acid and isopropyl alcohol, indicates a low potential for persistence in the environment. The ester is readily cleaved, and its metabolites are funneled into common microbial metabolic pathways.
Interactive Data Table: Biodegradability of this compound and Related Compounds
| Compound Name | Test Guideline | Result | Degradation (%) | Duration (days) | Citation |
| This compound | Similar to OECD 301B | Readily biodegradable | 85.6 | 28 | europa.eu |
| Isopropyl myristate | OECD 301B | Readily biodegradable | 91.4 | 28 | europa.eu |
| Isopropyl palmitate | OECD 301B | Readily biodegradable | 91.3 | 28 | europa.eu |
Conclusion and Future Research Directions
Emerging Challenges in Synthesis and Process Optimization
The industrial synthesis of isopropyl isostearate, typically via Fischer-Speier esterification, faces the inherent challenge of reaction equilibrium. athabascau.capatsnap.comwikipedia.orgorganic-chemistry.org To achieve high yields, the equilibrium must be shifted towards the product, often by using an excess of one reactant (typically the alcohol) or by removing water as it is formed. athabascau.cawikipedia.orgorganic-chemistry.org However, the branched structures of both isostearic acid and isopropyl alcohol introduce significant steric hindrance, which can slow down the reaction rate compared to their linear counterparts. athabascau.ca
A major emerging trend is the shift towards more sustainable and "green" manufacturing processes. nih.gov This includes the use of biocatalysts, such as immobilized lipases (e.g., Novozym® 435), which can facilitate esterification under milder, solvent-free conditions. nih.govevonik.com While promising, enzymatic synthesis presents its own set of challenges. These include the higher cost of biocatalysts, potential enzyme inhibition by substrates, and the need for long reaction times to achieve high conversion rates, which can impact process productivity and economic viability. nih.govresearchgate.netmdpi.com Optimizing parameters such as temperature, reactant molar ratios, and enzyme loading, as well as ensuring the reusability of the immobilized enzyme, are critical areas of ongoing research. nih.govresearchgate.net
Future work will likely focus on developing novel and more robust catalytic systems, both chemical and enzymatic, that can overcome the steric challenges and improve reaction efficiency. mdpi.com Process intensification strategies, such as reactive distillation or membrane reactors to continuously remove water, are also key areas for optimizing the synthesis of this compound and other cosmetic esters. mdpi.com
Table 1: Comparison of Synthesis Strategies for this compound
| Strategy | Advantages | Emerging Challenges |
| Traditional Acid Catalysis | Low catalyst cost; Well-established process. | Equilibrium limitations requiring excess reactants or water removal; Steric hindrance from branched chains slows reaction rates; High energy consumption; Potential for side reactions and corrosion. athabascau.capatsnap.commdpi.com |
| Enzymatic Biocatalysis | High selectivity; Milder reaction conditions (lower temperature); "Green" and sustainable process; Produces high-purity products. nih.govevonik.comresearchgate.net | High cost of biocatalysts; Potential for enzyme inhibition or inactivation by substrates/products; Longer reaction times affecting productivity; Optimizing enzyme reusability. nih.govmdpi.com |
Advancements in Fundamental Mechanistic Understanding of Ester Reactions
The synthesis of this compound is fundamentally governed by the principles of esterification reactions. The most common mechanism is the acid-catalyzed Fischer-Speier reaction. wikipedia.orgorganic-chemistry.org This multi-step process involves the initial protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. organic-chemistry.orgmasterorganicchemistry.com This is followed by a nucleophilic attack from the alcohol, leading to the formation of a tetrahedral intermediate. organic-chemistry.org A series of proton transfers then occurs, resulting in the elimination of a water molecule and, after final deprotonation, the formation of the ester. masterorganicchemistry.com
Recent advancements in physical organic chemistry and catalysis are providing deeper insights. Research into novel catalytic systems, including solid acids like zeolites and metal oxides, as well as organocatalysts, aims to provide more efficient pathways that may be less susceptible to steric hindrance or operate via different mechanistic steps. organic-chemistry.orgmdpi.com Understanding how the catalyst interacts with the substrates at a molecular level is crucial for designing more effective and selective processes for producing esters with complex structures.
Opportunities in Novel Analytical Method Development
Ensuring the quality and purity of this compound requires robust analytical methods. While standard techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC) are widely used for fatty acid and ester analysis, there are opportunities for the development of more advanced and efficient methods. gerli.comaocs.orghplc.eueurofinsus.com
A significant challenge in the analysis of this compound stems from the nature of its precursor, isostearic acid, which is typically a complex mixture of branched-chain isomers. Developing analytical techniques with sufficient resolution to separate and quantify these individual isomers within the final ester product is a key area for future research. Advanced chromatographic techniques, such as comprehensive two-dimensional gas chromatography (GCxGC) or HPLC coupled with high-resolution mass spectrometry (HPLC-MS), could provide the necessary resolving power. unipi.it
Furthermore, there is a growing need for rapid, in-line analytical methods for real-time monitoring of the esterification process. Process Analytical Technology (PAT) tools, such as Near-Infrared (NIR) and Raman spectroscopy, offer the potential to monitor reactant conversion and product formation continuously, without the need for sample extraction. rsc.orgnih.govmdpi.comeuropeanpharmaceuticalreview.com Developing robust chemometric models to correlate spectral data with key reaction parameters would enable better process control and optimization, leading to improved consistency and yield. rsc.orgnih.gov
Table 2: Potential Analytical Methods for this compound Characterization
| Analytical Technique | Application Area | Opportunities for Development |
| HPLC-MS/GC-MS | Purity assessment, impurity profiling, and isomeric characterization. gerli.comunipi.it | Development of methods with higher resolution to separate and identify the various isomers present in commercial-grade this compound. |
| NIR/Raman Spectroscopy | In-line, real-time monitoring of the synthesis reaction. rsc.orgnih.goveuropeanpharmaceuticalreview.com | Creation of robust calibration models to accurately predict reactant consumption and ester formation, facilitating improved process control. |
| Nuclear Magnetic Resonance (NMR) | Detailed structural elucidation and confirmation. | Application of advanced NMR techniques to precisely map the branching patterns within the isostearate chain. |
Unexplored Avenues in Theoretical and Computational Chemistry for this compound
Theoretical and computational chemistry offer powerful tools to investigate chemical systems at the molecular level, yet they remain largely untapped for the specific study of this compound. These methods could provide fundamental insights into its synthesis and physical properties.
Quantum chemical methods, such as Density Functional Theory (DFT), can be used to model the Fischer esterification reaction mechanism in detail. pku.edu.cnresearchgate.net Such calculations can elucidate the precise structure of transition states, determine activation energy barriers, and quantify the electronic and steric effects of the branched alkyl chains on the reaction rate. pku.edu.cn This understanding could guide the rational design of more efficient catalysts.
Molecular Dynamics (MD) simulations represent another significant, unexplored avenue. scconline.orgarxiv.orgarxiv.orgnih.govnih.gov MD could be used to predict various physicochemical properties of this compound, such as its viscosity, density, and solubility parameters. Furthermore, simulations could model the behavior of this compound at interfaces, such as on a model skin surface or in an oil-in-water emulsion. scconline.orgnih.gov This could provide valuable insights into its function as an emollient and lubricant in cosmetic formulations, helping to correlate its molecular structure with macroscopic performance.
Table 3: Potential Computational Chemistry Applications for this compound
| Method | Potential Research Question | Expected Outcome |
| Density Functional Theory (DFT) | What is the detailed reaction mechanism and energy profile for the acid-catalyzed vs. enzyme-catalyzed synthesis of this compound? pku.edu.cnresearchgate.net | Quantitative understanding of transition states and activation barriers; insights into catalyst design. |
| Molecular Dynamics (MD) | How does this compound behave at the molecular level within a cosmetic emulsion and on a skin-like surface? arxiv.orgarxiv.org | Prediction of physical properties; understanding of emolliency and film-forming characteristics at an atomic scale. |
| Quantitative Structure-Property Relationship (QSPR) | Can the physical and biodegradable properties of different branched-chain esters be predicted from their molecular structure? | Predictive models to screen for new esters with desired performance and environmental profiles. |
Key Open Questions in Environmental Chemical Research Pertaining to Branched-Chain Esters
As the demand for sustainable and environmentally friendly ingredients in personal care products grows, understanding the environmental fate of compounds like this compound is crucial. ambujasolvex.comacme-hardesty.com Branched-chain esters are often promoted for their high biodegradability. nih.gov However, detailed knowledge of their environmental behavior is still an active area of research.
Key open questions revolve around the specific biodegradation pathways and kinetics of these molecules in various environmental compartments, such as soil and aquatic systems. While it is generally understood that ester linkages are susceptible to hydrolysis, the influence of the branched alkyl chains on the rate and mechanism of microbial degradation is not fully characterized. nih.govresearchgate.net Studies have shown that increased alkyl chain branching can, in some cases, reduce the rate of biodegradation compared to linear analogues. nih.gov
Therefore, important research is needed to:
Identify the primary microbial degradation pathways for this compound and similar branched esters.
Determine the half-lives of these compounds in relevant environmental settings.
Identify any intermediate metabolites and assess their potential environmental impact.
Compare the rates of biodegradation with those of linear esters commonly used in cosmetics to better understand the relative environmental benefits.
Answering these questions through controlled laboratory studies and environmental modeling will be essential for a comprehensive life-cycle assessment of this compound and for substantiating its standing as a green cosmetic ingredient. cosmeticsandtoiletries.comctpa.org.uk
Q & A
Basic: What are the established methods for synthesizing isopropyl isostearate, and how can reaction efficiency be optimized?
This compound is typically synthesized via esterification of isostearic acid with isopropyl alcohol, catalyzed by acids (e.g., sulfuric acid) or enzymatic agents. Key optimization parameters include:
- Molar ratio : A 1:2 molar ratio of isostearic acid to isopropyl alcohol improves yield by shifting equilibrium .
- Catalyst selection : Enzymatic catalysts (e.g., lipases) reduce side reactions compared to strong acids, enhancing purity .
- Temperature control : Maintaining 60–80°C prevents thermal degradation of reactants .
- Reaction monitoring : Use FTIR or GC-MS to track esterification progress by observing the disappearance of the carboxylic acid peak (~1700 cm⁻¹) .
Basic: Which analytical techniques are most reliable for characterizing the purity and structure of this compound?
Standard characterization methods include:
- Chromatography : HPLC with a C18 column and UV detection (210 nm) quantifies purity (>98% for pharmaceutical-grade material) .
- Spectroscopy :
- Residue analysis : Thermogravimetric analysis (TGA) ensures residual solvents or catalysts are <0.5% .
Basic: What physicochemical properties make this compound suitable for pharmaceutical or cosmetic formulations?
Key properties include:
- Low viscosity (20–25 mPa·s) : Enhances skin penetration and spreadability in topical formulations .
- High lipophilicity (log P ~8.5) : Facilitates solubilization of hydrophobic drugs .
- Stability : Resists oxidation due to branched isostearic acid structure, validated by accelerated stability testing (40°C/75% RH for 6 months) .
- Emollient function : Reduces transepidermal water loss (TEWL) in emulsions, as shown in in vitro skin models .
Advanced: How does the branched structure of isostearic acid influence the biological interactions of this compound in drug delivery systems?
The branched alkyl chain of isostearic acid:
- Reduces crystallization : Enhances drug solubility in lipid-based carriers (e.g., nanoemulsions) .
- Modifies membrane fluidity : Increases permeability in ex vivo intestinal models, as shown by fluorescence anisotropy studies .
- Impacts cellular uptake : Branched esters show lower cytotoxicity in fibroblast assays (IC₅₀ > 200 µM) compared to linear analogs .
- Methodological note : Use molecular dynamics simulations to correlate chain branching with diffusion coefficients in bilayer systems .
Advanced: What experimental approaches can resolve contradictions in reported stability data for this compound under varying pH conditions?
Discrepancies in stability studies often arise from:
- pH-dependent hydrolysis : Acidic conditions (pH <4) accelerate ester cleavage, while neutral/alkaline conditions (pH 7–9) show slower degradation .
- Analytical variability : Standardize assays using UPLC-MS to detect hydrolysis products (isostearic acid and isopropanol) with ≤5% error .
- Experimental design : Conduct replicate studies (n ≥5) under controlled humidity (50–70% RH) to isolate pH effects .
Advanced: How can researchers systematically investigate interactions between this compound and polymeric excipients in sustained-release formulations?
Recommended methodologies:
- Thermal analysis : DSC to identify melting point depression or glass transition shifts, indicating polymer compatibility .
- Rheological studies : Measure viscosity synergies using cone-plate viscometers at shear rates 0.1–100 s⁻¹ .
- Spectroscopic mapping : FTIR imaging detects hydrogen bonding between ester carbonyls and polymer hydroxyl groups .
- Release kinetics : Use Franz diffusion cells to compare drug release profiles with/without this compound in hydroxypropyl methylcellulose matrices .
Advanced: What are the challenges in quantifying trace degradation products of this compound in complex matrices, and how can they be mitigated?
Challenges include:
- Co-elution in chromatography : Overlapping peaks of degradation products (e.g., isostearic acid) with matrix components.
- Solution : Employ tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) for selective detection .
- Matrix effects : Use isotope-labeled internal standards (e.g., d₃-isopropyl isostearate) to improve quantification accuracy .
- Low-abundance analytes : Pre-concentrate samples via solid-phase extraction (C18 cartridges) with >90% recovery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
